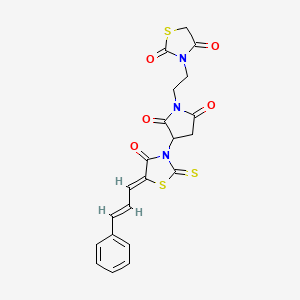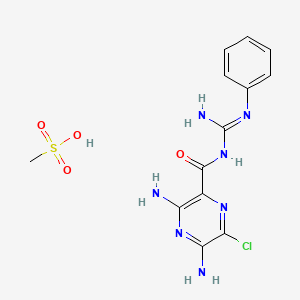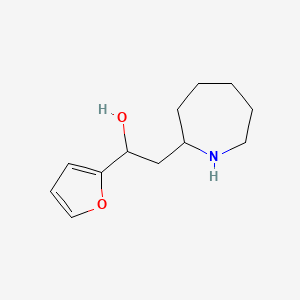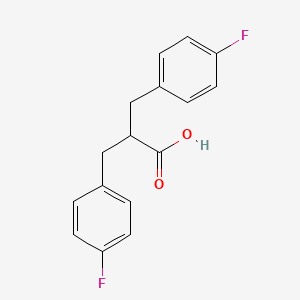
3-(2-(2,5-Dioxo-3-((Z)-4-Oxo-5-((E)-3-Phenylallyliden)-2-Thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H17N3O5S3 and its molecular weight is 487.56. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Die Maleimidgruppe in dieser Verbindung wurde mit Antitumoraktivität in Verbindung gebracht. Forscher haben Derivate von 1H-Pyrrol-2,5-dionen (Maleimide) synthetisiert, die vielversprechende Wirkungen gegen Krebszellen zeigen. Diese Derivate können selektiv Proteine hemmen, die an der Krebsentwicklung beteiligt sind, was sie zu potenziellen Kandidaten für gezielte Therapien macht . Darüber hinaus wurden Maleimid-haltige Verbindungen für die Hirntumortherapie und die Behandlung von Leber- und Hautkrebs untersucht .
Antibakterielle und antimikrobielle Aktivität
Sulfanilamid und seine Derivate, einschließlich der Sulfonamidgruppe in unserer Verbindung, haben eine lange Geschichte als synthetische Antibiotika. Diese Verbindungen zeigen vielfältige pharmazeutische Aktivitäten, darunter antibakterielle, entzündungshemmende, antihypertensive und antiglaukomatöse Wirkungen. Einige neuere Sulfonamidderivate zeigen sogar Antitumoraktivität . Angesichts der wachsenden Besorgnis über Antibiotikaresistenz könnte die Erforschung neuer Moleküle wie unserer Verbindung zur Bekämpfung von bakteriellen Infektionen beitragen.
Hemmung biologischer Enzyme
Das Vorhandensein der Maleimidgruppe in unserer Verbindung ermöglicht es ihr, mit verschiedenen Enzymen zu interagieren. Zum Beispiel:
- Cyclooxygenase-Hemmung: Dieses Enzym ist an der Prostaglandinsynthese beteiligt, und Maleimide haben eine selektive Hemmwirkung gegen dieses Enzym gezeigt .
- Enzymkinase-Hemmung: Enzymkinasen spielen eine entscheidende Rolle in intrazellulären Signalmechanismen. Maleimide wurden hinsichtlich ihrer Auswirkungen auf diese Kinasen untersucht .
PET-Bildgebungsanwendungen
Die Tetrazin-Einheit der Verbindung kann bei der Synthese von Tz-PEG11-1,4,7-Triazacyclononan-N,N,N-triacetat verwendet werden. Dieser Vorläufer ist wertvoll für die Herstellung von Al[^18 F]-NOTA-markierten Tetrazin-Radioliganden, die in ^18 F-basierten vorgerichteten PET-Bildgebungssystemen nützlich sind .
Weitere potenzielle Anwendungen
Obwohl für unsere Verbindung nicht direkt untersucht, wurden Maleimide auch hinsichtlich ihrer antiarrhythmischen, antihistaminischen, anticholesterämischen und hypnotischen/sedativen Aktivitäten untersucht . Weitere Forschungsarbeiten könnten zusätzliche Anwendungen aufdecken.
Eigenschaften
IUPAC Name |
3-[2-[2,5-dioxo-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]ethyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S3/c25-16-11-14(18(27)22(16)9-10-23-17(26)12-31-20(23)29)24-19(28)15(32-21(24)30)8-4-7-13-5-2-1-3-6-13/h1-8,14H,9-12H2/b7-4+,15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATNORJPZLREBY-GVEAZFNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCN2C(=O)CSC2=O)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CCN2C(=O)CSC2=O)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-dimethoxy-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2493380.png)
![5-(cycloheptylsulfamoyl)-2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2493382.png)
![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)
![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)

![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/new.no-structure.jpg)

![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)

![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)

